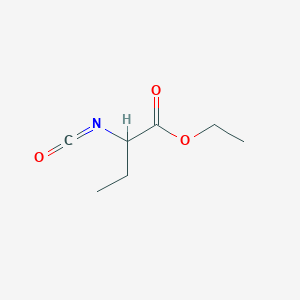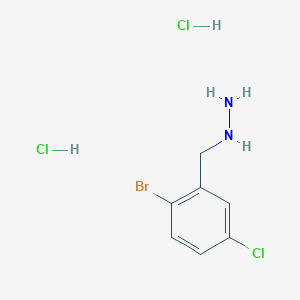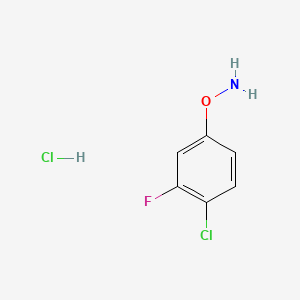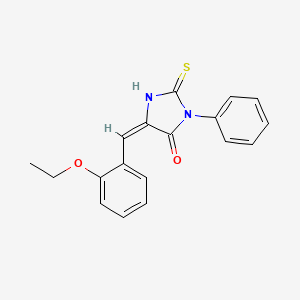![molecular formula C15H14N2O4 B15339032 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid is a complex organic compound featuring a pyrimidine core substituted with dimethyl and methylbenzo[d][1,3]dioxole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with benzo[d][1,3]dioxole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid
- 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-4-yl)pyrimidine-5-carboxylic Acid
- 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-4-carboxylic Acid
Uniqueness
The uniqueness of 2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,4-dimethyl-6-(6-methyl-1,3-benzodioxol-5-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H14N2O4/c1-7-4-11-12(21-6-20-11)5-10(7)14-13(15(18)19)8(2)16-9(3)17-14/h4-5H,6H2,1-3H3,(H,18,19) |
InChI Key |
HQXHXDLDXKUFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C3=NC(=NC(=C3C(=O)O)C)C)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[4-(benzyloxy)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15338951.png)
![13-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B15338964.png)



![3-(3,5-Dimethyl-phenyl)-6-(4-fluoro-phenyl)-1,2-dihydro-[1,2,4,5]tetrazine](/img/structure/B15338990.png)


![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)




![6-Bromo-7-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B15339022.png)
